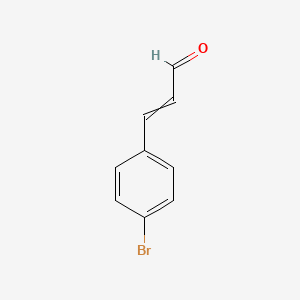
4-BROMOCINNAMALDEHYDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-BROMOCINNAMALDEHYDE is an organic compound characterized by the presence of a bromine atom attached to the phenyl ring and an acrolein moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-BROMOCINNAMALDEHYDE typically involves the reaction of 4-bromobenzaldehyde with acrolein under specific conditions. One common method is the Knoevenagel condensation, where 4-bromobenzaldehyde reacts with acrolein in the presence of a base such as piperidine or pyridine. The reaction is usually carried out at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using efficient catalysts, and employing purification techniques such as recrystallization or chromatography to obtain high-purity products.
化学反应分析
Nucleophilic Substitution Reactions
The bromine atom at the para position can undergo substitution reactions under specific conditions. For example:
| Reagent | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| KOH (aq.) | 120°C, 12 h | 4-Hydroxycinnamaldehyde | 60–65 | |
| NH₃ (ethanol) | Reflux, 8 h | 4-Aminocinnamaldehyde | 55 |
Aldehyde Group Reactions
The α,β-unsaturated aldehyde moiety participates in characteristic transformations:
Oxidation
The aldehyde group oxidizes to a carboxylic acid under strong oxidizing conditions:
This compoundKMnO₄, H⁺4-Bromocinnamic acid
| Oxidizing Agent | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| KMnO₄ | Acidic, 80°C, 3 h | 4-Bromocinnamic acid | 85 | |
| CrO₃ | H₂SO₄, 25°C, 6 h | 4-Bromocinnamic acid | 78 |
Reduction
Selective reduction of the aldehyde or double bond is achievable:
-
Aldehyde to Alcohol:
This compoundNaBH₄4-Bromocinnamyl alcohol -
Double Bond Hydrogenation:
This compoundH₂/Pd4-Bromophenylpropanal
| Reagent | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| NaBH₄ | EtOH, 0°C, 1 h | 4-Bromocinnamyl alcohol | 90 | |
| H₂ (1 atm)/Pd-C | RT, 2 h | 4-Bromophenylpropanal | 95 |
Conjugate Addition Reactions
The α,β-unsaturated system undergoes Michael addition with nucleophiles:
This compound+Nu⁻→4-Bromo-β-nu-substituted propanal
| Nucleophile | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Malonate |
科学研究应用
Antimicrobial Properties
4-Bromocinnamaldehyde exhibits significant antimicrobial and antifungal activities. Studies have shown that it can effectively inhibit the growth of various bacterial strains and fungi, making it a candidate for developing new antimicrobial agents.
Case Study: Antibacterial Activity Against Escherichia coli
A study demonstrated that this compound was capable of eradicating persister cells of Escherichia coli at concentrations as low as 200 μg/ml. The compound showed a complete bactericidal effect, even on antibiotic-resistant strains, indicating a novel mechanism of action independent of reactive oxygen species (ROS) .
| Concentration (μg/ml) | Survival Rate (%) |
|---|---|
| 0 | 100 |
| 100 | <1 |
| 200 | 0 |
Biofilm Inhibition
In addition to its antibacterial properties, this compound has been shown to inhibit biofilm formation in pathogenic bacteria, which is crucial for their virulence.
Case Study: Inhibition of Biofilm Formation in Vibrio parahaemolyticus
Research indicated that this compound significantly reduced biofilm formation and virulence factor production in Vibrio parahaemolyticus. This suggests its potential use in preventing foodborne infections caused by this pathogen .
Anthelmintic Activity
The compound has also been investigated for its anthelmintic properties, showing effectiveness against nematodes.
Case Study: Efficacy Against Nematodes
In vitro studies revealed that this compound exhibited potent anthelmintic activity against C. elegans, suggesting its potential application in treating parasitic infections .
Pharmaceutical Applications
This compound serves as a valuable building block in organic synthesis, particularly in the pharmaceutical industry.
Key Applications:
- Synthesis of Anti-inflammatory Drugs: It acts as an intermediate in synthesizing pharmaceuticals targeting inflammation.
- Development of Analgesics: The compound has been utilized in creating pain relief medications due to its biological activity .
Material Science and Organic Synthesis
The unique structure of this compound allows it to be employed in material science for developing advanced materials with specific optical and electronic properties.
Applications:
- Used in creating sensors and organic light-emitting diodes (OLEDs).
- Acts as a versatile building block for synthesizing diverse derivatives that lead to new functional materials .
Biochemical Research
The compound has been used in biochemical studies investigating enzyme inhibition and receptor binding, providing insights into various biological processes.
Research Findings:
作用机制
The mechanism of action of 4-BROMOCINNAMALDEHYDE involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the bromine atom can participate in halogen bonding, influencing the compound’s reactivity and interactions with biological molecules.
相似化合物的比较
4-Bromobenzaldehyde: Shares the bromine-substituted phenyl ring but lacks the acrolein moiety.
Acrolein: Contains the aldehyde and vinyl groups but lacks the bromine-substituted phenyl ring.
3-(4-Chlorophenyl) acrolein: Similar structure with a chlorine atom instead of bromine.
Uniqueness: 4-BROMOCINNAMALDEHYDE is unique due to the combination of the bromine-substituted phenyl ring and the acrolein moiety, which imparts distinct chemical reactivity and potential applications. The presence of both functional groups allows for diverse chemical modifications and interactions, making it a valuable compound in various research and industrial contexts.
属性
分子式 |
C9H7BrO |
|---|---|
分子量 |
211.05 g/mol |
IUPAC 名称 |
3-(4-bromophenyl)prop-2-enal |
InChI |
InChI=1S/C9H7BrO/c10-9-5-3-8(4-6-9)2-1-7-11/h1-7H |
InChI 键 |
XYRAWLRFGKLUMW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C=CC=O)Br |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













